2-Vinylpyrazine

Vue d'ensemble

Description

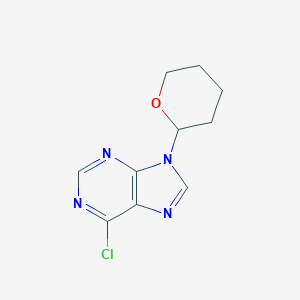

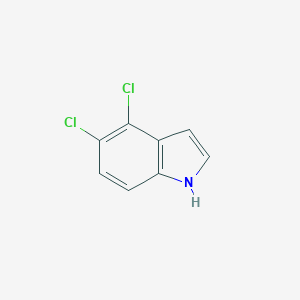

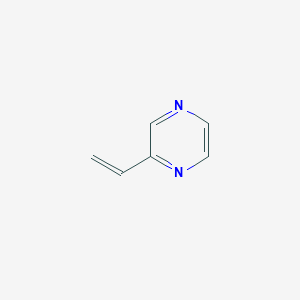

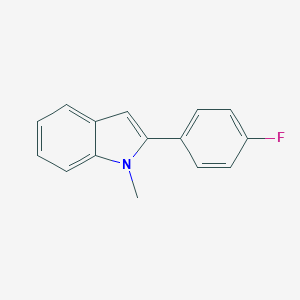

2-Vinylpyrazine is a chemical compound with the molecular formula C6H6N2 . It is also known by other names such as 2-ethenylpyrazine and Vinylpyrazine .

Synthesis Analysis

The synthesis of this compound has been studied in various research. For instance, the reaction of this compound with Ru3(CO)12 results in multiple C–H bond activations to afford penta- and octa-ruthenium clusters . Another study focuses on the achievements and challenges in pyrazine synthesis, including the extraction of natural products, the chemical and biocatalytic synthesis, and fermentation by microorganisms .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen-containing six-membered heterocyclic ring . The molecular weight of this compound is 106.13 g/mol . The InChIKey of this compound is KANZWHBYRHQMKZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

In terms of chemical reactions, this compound has been identified in the Maillard model reaction of d-glucose and glycine . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 106.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass is 106.053098200 g/mol and its Monoisotopic Mass is also 106.053098200 g/mol .

Applications De Recherche Scientifique

Chimie et catalyse

La 2-Vinylpyrazine est un ligand polyvalent connu pour sa capacité à stabiliser les liaisons carbone-métal de transition en mode de coordination chélatant. Il a été largement étudié comme matière première dans l'exploration de nouveaux catalyseurs pour l'activation sélective de la liaison C–H oléfinique . Le composé peut lier jusqu'à quatre atomes métalliques, agissant comme donneurs d'électrons, et est utilisé dans la synthèse d'agrégats où tous les atomes donneurs participent à la liaison au cœur de l'agrégat .

Science des matériaux

En science des matériaux, la this compound sert de matière première et d'intermédiaire importants. Elle est utilisée dans la synthèse de polymères et d'autres architectures moléculaires complexes, qui ont des applications allant des dispositifs électroniques aux revêtements de pointe .

Recherche pharmaceutique

La this compound est employée dans la recherche pharmaceutique comme élément constitutif de la synthèse de diverses molécules bioactives. Ses dérivés sont étudiés pour leurs effets thérapeutiques potentiels et sont utilisés dans le développement de nouveaux médicaments .

Sciences de l'environnement

Les applications environnementales de la this compound comprennent son rôle d'intermédiaire dans la synthèse de composés qui pourraient potentiellement dégrader les polluants environnementaux ou servir d'alternatives écologiques aux substances nocives .

Technologie alimentaire

La this compound est présente dans les aliments, en particulier les aliments traités à chaud, comme composé aromatique. Des études l'ont identifiée dans la réaction de Maillard du d-glucose et de la glycine, ce qui est important pour comprendre les mécanismes de formation des composés aromatiques dans les systèmes alimentaires .

Biotechnologie

En biotechnologie, la this compound est utilisée pour la recherche protéomique et d'autres applications où ses propriétés de composé hétérocyclique azoté sont bénéfiques. Elle est également impliquée dans l'étude des phéromones et d'autres molécules de signalisation biologique .

Sciences agricoles

La this compound trouve des applications en sciences agricoles, en particulier dans la gestion des ravageurs. Elle est un composant de la phéromone sexuelle de certaines espèces d'insectes et est utilisée dans les stratégies de lutte antiparasitaire .

Méthodes analytiques

Analytiquement, la this compound est utilisée comme étalon en chromatographie et en spectrométrie de masse pour l'identification et la quantification des composés dans divers échantillons. Sa stabilité et sa structure chimique distincte la rendent appropriée pour les points de référence analytiques .

Mécanisme D'action

Target of Action

2-Vinylpyrazine is a chemical compound with the empirical formula C6H6N2

Mode of Action

It has been identified in the maillard model reaction of d-glucose and glycine . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde . The H/D exchange experiment confirmed that the active site of alkylpyrazines was on the methyl group, which was the reaction site for the condensation reaction of alkylpyrazines with formaldehyde .

Biochemical Pathways

It is known that vinylpyrazines are formed by the condensation reaction of alkylpyrazines and formaldehyde . This suggests that this compound may be involved in biochemical pathways related to these compounds.

Action Environment

It is known that this compound is a liquid with a density of1.041 g/mL at 25 °C . It is also known to be flammable, with a flash point of 60 °C . These properties suggest that environmental factors such as temperature and exposure to ignition sources could potentially influence the compound’s action and stability.

Safety and Hazards

2-Vinylpyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Analyse Biochimique

Cellular Effects

The cellular effects of 2-Vinylpyrazine are also not well-studied. It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects are likely to be cell type-specific and may vary depending on the concentration of this compound and the duration of exposure .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is possible that this compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-ethenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANZWHBYRHQMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194592 | |

| Record name | Vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4177-16-6 | |

| Record name | Vinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4177-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-vinylpyrazine interesting for coordination chemistry?

A1: this compound exhibits versatile coordination behavior due to the presence of multiple potential donor sites. It can bind to metal centers through the nitrogen atoms of the pyrazine ring, the vinyl group's double bond, or undergo C-H bond activation to form metallacycles. [, , ] This versatility allows for the creation of diverse molecular architectures with unique properties.

Q2: Can this compound bridge multiple metal centers?

A3: Yes, this compound can act as a bridging ligand, coordinating to multiple metal centers simultaneously. For instance, in the compound Ru5(CO)15(μ5-C4H2N2CHCH)(μ-H)2, a di-metalated this compound bridges a Ru3 subunit with a Ru2 center. [] Similarly, in Ru8(CO)24(μ7-C4H2N2CHC)(μ-H)3, a tri-metalated this compound links a Ru3 unit to a Ru5 center. [] This bridging capability contributes to the formation of complex multimetallic clusters.

Q3: What spectroscopic techniques are used to characterize this compound and its metal complexes?

A4: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis to characterize this compound and its metal complexes. [, , ] NMR spectroscopy provides information about the structure and bonding in the compounds, while X-ray diffraction reveals the solid-state molecular structure, including bond lengths, angles, and coordination geometries.

Q4: What are the potential applications of this compound metal complexes?

A4: While specific applications depend on the metal and overall structure of the complex, potential areas of interest include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)